

# The Journey of Cladribine: From Discovery to a Dual-Indication Therapeutic

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Discovery and Development of Cladribine

#### Introduction

**Cladribine** (2-chloro-2'-deoxyadenosine or 2-CdA) stands as a significant achievement in drug development, with a remarkable trajectory from its initial synthesis to its approval for two distinct and debilitating diseases: Hairy Cell Leukemia (HCL) and Relapsing-Remitting Multiple Sclerosis (RRMS). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and pivotal clinical evaluation of **Cladribine**, tailored for researchers, scientists, and drug development professionals.

# **Discovery and Early Development**

The story of **Cladribine** begins in the late 1970s at the Scripps Research Institute, where researchers were investigating purine nucleoside analogs for their potential in treating lymphoid malignancies.[1] The design of **Cladribine** was inspired by the understanding of adenosine deaminase (ADA) deficiency, a genetic disorder leading to the accumulation of toxic deoxyadenosine metabolites in lymphocytes.[2] Scientists hypothesized that a synthetic adenosine analog resistant to deamination could selectively target and eliminate cancerous lymphocytes.

This line of inquiry led to the synthesis of 2-chlorodeoxyadenosine (2-CdA).[2] Early studies demonstrated its potent cytotoxic effects on lymphocytes. Subsequent preclinical and clinical investigations at Scripps Clinic, spearheaded by pioneers like Dr. Ernest Beutler, established its







remarkable efficacy in treating Hairy Cell Leukemia, a rare and chronic B-cell malignancy.[3] A single 7-day infusion of **Cladribine** was found to induce complete and long-lasting remissions in a majority of HCL patients.[3][4] This led to its initial FDA approval for HCL under the brand name Leustatin.[5]

Years later, recognizing its profound and selective impact on lymphocyte populations, researchers began to explore **Cladribine**'s potential in autoimmune diseases, particularly Multiple Sclerosis, where lymphocytes play a central role in the inflammatory cascade that damages the central nervous system. This led to a new chapter in **Cladribine**'s development, culminating in its approval as an oral therapy for relapsing forms of MS.

## **Timeline of Key Milestones**



| Year(s)    | Milestone                                                                                                                       | Organization/Individuals<br>Involved                 |
|------------|---------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|
| Late 1970s | Initial investigation of purine nucleoside analogs.[1]                                                                          | Scripps Research Institute                           |
| ~1980s     | Synthesis and initial characterization of 2-chlorodeoxyadenosine (Cladribine).                                                  | Scripps Research Institute                           |
| 1993       | FDA approval of intravenous<br>Cladribine (Leustatin®) for<br>Hairy Cell Leukemia.[5]                                           | Ortho Biotech (Johnson & Johnson) / Scripps Research |
| 2005-2007  | Patient recruitment for the<br>CLARITY (CLAdRIbine Tablets<br>treating MS orally) Phase III<br>trial for Multiple Sclerosis.[6] | Merck Serono                                         |
| 2017       | European Medicines Agency (EMA) approval of oral Cladribine (Mavenclad®) for highly active relapsing Multiple Sclerosis.        | Merck Serono                                         |
| 2019       | FDA approval of oral Cladribine (Mavenclad®) for relapsing forms of Multiple Sclerosis.[7]                                      | EMD Serono                                           |

## **Mechanism of Action**

**Cladribine** is a prodrug, a synthetic purine nucleoside analog of deoxyadenosine. Its selective cytotoxicity towards lymphocytes is attributed to the unique enzymatic machinery within these cells.

# **Cellular Uptake and Activation**



Cladribine enters cells via nucleoside transporter proteins.[8] Inside the cell, it is phosphorylated by the enzyme deoxycytidine kinase (dCK) to its active triphosphate form, 2-chloro-2'-deoxyadenosine triphosphate (Cd-ATP).[8][9] Lymphocytes, particularly B and T cells, have high levels of dCK and relatively low levels of 5'-nucleotidase (5'-NT), the enzyme that dephosphorylates and inactivates Cd-ATP.[8] This enzymatic imbalance leads to the selective accumulation of toxic Cd-ATP within lymphocytes.

## **Disruption of DNA Synthesis and Repair**

Cd-ATP interferes with crucial cellular processes, primarily DNA synthesis and repair. It is incorporated into the DNA strand during replication, leading to the inhibition of DNA synthesis and the accumulation of DNA strand breaks.[8][9] Furthermore, Cd-ATP inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.[10]

## **Induction of Apoptosis**

The accumulation of DNA damage and the inhibition of DNA repair mechanisms trigger programmed cell death, or apoptosis. **Cladribine**-induced apoptosis is mediated through both caspase-dependent and caspase-independent pathways.[9] The process involves the activation of p53, the release of cytochrome c from the mitochondria, and the activation of caspases, ultimately leading to the demise of the targeted lymphocytes.[8][11]





Click to download full resolution via product page

**Cladribine**'s intracellular activation and pro-apoptotic mechanism.

# Experimental Protocols Synthesis of 2-chloro-2'-deoxyadenosine (Cladribine)

A common and efficient method for the synthesis of **Cladribine** involves a two-step process starting from 2,6-dichloropurine and a protected 1-chloro-2-deoxyribose derivative.[12]

#### Step 1: Glycosylation

- Preparation of the purine salt: 2,6-dichloropurine is treated with a base, such as potassium tbutoxide, in an anhydrous solvent like 1,2-dimethoxyethane at 0°C to form the potassium salt. The solvent is then evaporated.[12]
- Coupling reaction: The purine salt is suspended in a mixture of anhydrous acetonitrile and tetrahydrofuran. A solution of 3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranosyl chloride (a protected 1-chlorosugar) in an anhydrous solvent is then added gradually to the suspension under an inert atmosphere (e.g., argon) at room temperature.[12] The reaction mixture is stirred for a specified period to allow for the glycosylation to occur, forming the protected nucleoside.



 Work-up and purification: The reaction mixture is worked up by evaporation and subsequent purification, often involving column chromatography on silica gel, to isolate the desired protected 2,6-dichloropurine nucleoside.[12]

#### Step 2: Ammonolysis and Deprotection

- Ammonolysis: The purified protected nucleoside is dissolved in a mixture of methanol and tetrahydrofuran and treated with a saturated solution of ammonia in methanol.[12] This step selectively replaces the chloro group at the 6-position with an amino group.
- Deprotection: The ammonolysis reaction also cleaves the p-toluoyl protecting groups from the sugar moiety.
- Purification: The final product, Cladribine, is purified by column chromatography to yield a white solid.[12]

## **Deoxycytidine Kinase (dCK) Activity Assay**

The activity of dCK, the key enzyme in **Cladribine**'s activation, can be measured using various methods, including luminescence-based assays.

Principle: The assay indirectly measures dCK activity by quantifying the amount of ATP consumed during the phosphorylation of a substrate (e.g., deoxycytidine or **Cladribine**). The remaining ATP is then used in a luciferase-catalyzed reaction that produces light, which is inversely proportional to the dCK activity.[7][13]

#### Protocol Outline:

- Enzyme enrichment: dCK is enriched from cell lysates using techniques like anion-exchange chromatography (e.g., Q Sepharose beads).[7]
- Kinase reaction: The enriched dCK fraction is incubated in a reaction buffer containing a known concentration of ATP, a kinase buffer, and the substrate (e.g., **Cladribine**).[7]
- Luminescence detection: After a specific incubation period, a luciferin/luciferase-containing reagent (e.g., Kinase-Glo<sup>™</sup>) is added to the reaction mixture. The luminescence is then measured using a luminometer.[7]



 Calculation: The dCK activity is calculated based on the decrease in luminescence compared to a control reaction without the substrate.[7]

#### **DNA Fragmentation Assay**

A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized by agarose gel electrophoresis.[3][14]

#### Protocol Outline:

- Cell treatment: Cells are treated with **Cladribine** for a specified duration to induce apoptosis.
- Cell lysis: The treated cells are harvested and lysed using a lysis buffer (e.g., containing Triton X-100 or SDS) to release the cellular contents, including the DNA.[3][15]
- DNA extraction: The DNA is extracted from the lysate using phenol-chloroform extraction and precipitated with ethanol.[15]
- RNase and Proteinase K treatment: The DNA precipitate is treated with RNase to remove contaminating RNA and with Proteinase K to digest proteins.[3]
- Agarose gel electrophoresis: The purified DNA is loaded onto an agarose gel containing a DNA stain (e.g., ethidium bromide) and subjected to electrophoresis.
- Visualization: The DNA fragments are visualized under UV light. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments of multiples of ~180-200 base pairs.[3]

## **Clinical Development and Efficacy**

**Cladribine** has undergone extensive clinical evaluation for both Hairy Cell Leukemia and Multiple Sclerosis, demonstrating significant efficacy in both indications.

#### Hairy Cell Leukemia

Pivotal studies conducted at the Scripps Clinic established the high efficacy of a single course of intravenous **Cladribine** in HCL.

Table 1: Efficacy of **Cladribine** in Hairy Cell Leukemia (Scripps Clinic Experience)



| Study<br>Cohort            | Number<br>of<br>Patients | Complete<br>Respons<br>e (CR) | Partial<br>Respons<br>e (PR) | Overall<br>Respons<br>e Rate<br>(ORR) | Median<br>Respons<br>e<br>Duration                               | Referenc<br>e |
|----------------------------|--------------------------|-------------------------------|------------------------------|---------------------------------------|------------------------------------------------------------------|---------------|
| Early<br>Cohort            | 144                      | 85%                           | 12%                          | 97%                                   | Not<br>specified                                                 | [16]          |
| Young Patients (≤40 years) | 83<br>(evaluable)        | 88%                           | 12%                          | 100%                                  | 57 months<br>(for CR)                                            | [1]           |
| Long-term<br>Follow-up     | 358                      | 91% (initial<br>CR)           | 7% (initial<br>PR)           | 98%                                   | 16 years (median time from cladribine in continuous responders ) | [17]          |

## **Multiple Sclerosis**

The development of an oral formulation of **Cladribine** for MS was a major breakthrough. The clinical development program included several key Phase III trials.

CLARITY (**CLAdRIbine** Tablets treating MS orallY)

This pivotal, two-year, placebo-controlled study evaluated two cumulative doses of oral **Cladribine** in patients with RRMS.[18][19]

ORACLE MS (Oral Cladribine in Early Multiple Sclerosis)

This trial investigated the efficacy of oral **Cladribine** in patients with a first clinical demyelinating event (clinically isolated syndrome) at high risk of converting to clinically definite MS.[5][20]

ONWARD (Oral CladribiNe With Rebif®)







This Phase II study assessed the efficacy and safety of adding oral **Cladribine** to interferonbeta-1a therapy in patients with RRMS who had an inadequate response to interferon-beta-1a alone.[21][22]

Table 2: Key Efficacy Outcomes of Pivotal Phase III Trials of Oral **Cladribine** in Multiple Sclerosis



| Trial                                     | Patient<br>Populatio<br>n                       | Treatmen<br>t Arms                                                                                 | N    | Primary<br>Endpoint                                   | Key<br>Secondar<br>y<br>Endpoint<br>s                                | Referenc<br>e |
|-------------------------------------------|-------------------------------------------------|----------------------------------------------------------------------------------------------------|------|-------------------------------------------------------|----------------------------------------------------------------------|---------------|
| CLARITY                                   | Relapsing-<br>Remitting<br>MS                   | Cladribine<br>3.5 mg/kg,<br>Cladribine<br>5.25<br>mg/kg,<br>Placebo                                | 1326 | Annualized<br>Relapse<br>Rate<br>(ARR) at<br>96 weeks | Proportion of relapse- free patients, Disability progressio n (EDSS) | [18][19]      |
| Results<br>(3.5 mg/kg<br>vs.<br>Placebo): | 0.14 vs.<br>0.33 (58%<br>reduction,<br>p<0.001) | 79.7% vs. 60.9% relapse- free, 33% reduction in risk of 3- month sustained disability progressio n | [18] |                                                       |                                                                      |               |
| ORACLE<br>MS                              | First Clinical Demyelinat ing Event             | Cladribine 3.5 mg/kg, Cladribine 5.25 mg/kg, Placebo                                               | 616  | Time to conversion to Clinically Definite MS (CDMS)   | MRI lesion<br>activity                                               | [5][20]       |
| Results (3.5 mg/kg vs. Placebo):          | 67% risk reduction (HR 0.33, p<0.0001)          | Significant<br>reduction<br>in T1 Gd+<br>and active<br>T2 lesions                                  | [20] |                                                       |                                                                      |               |



| ONWARD                                                        | Relapsing<br>MS with<br>inadequate<br>response<br>to IFN-β | Cladribine 3.5 mg/kg + IFN-β, Placebo + IFN-β         | 172      | Qualifying<br>relapse<br>rate at 96<br>weeks | MRI lesion<br>activity | [21][22] |
|---------------------------------------------------------------|------------------------------------------------------------|-------------------------------------------------------|----------|----------------------------------------------|------------------------|----------|
| Results<br>(Cladribine<br>+ IFN-β vs.<br>Placebo +<br>IFN-β): | 63% relative reduction (p=0.001)                           | Significant reduction in T1 Gd+ and active T2 lesions | [21][22] |                                              |                        |          |

# **Safety Profile**

The most common adverse event associated with **Cladribine** is lymphopenia, an expected consequence of its mechanism of action.[23][24] In clinical trials for MS, most cases of lymphopenia were mild to moderate.[24] Other common side effects include upper respiratory tract infections and headaches.[24] The risk of malignancy has been a topic of investigation, but long-term data from clinical trials and post-marketing surveillance have not shown a significant increase in the risk of cancer compared to the general population.[25][26]

Table 3: Overview of Common Adverse Events with Oral **Cladribine** in Multiple Sclerosis (CLARITY study, 3.5 mg/kg dose)

| Adverse Event                     | Cladribine 3.5<br>mg/kg (%) | Placebo (%) | Reference |
|-----------------------------------|-----------------------------|-------------|-----------|
| Lymphopenia                       | 21.6                        | 1.8         | [24]      |
| Headache                          | 24.2                        | 17.2        | [24]      |
| Nasopharyngitis                   | 14.4                        | 12.9        | [24]      |
| Upper Respiratory Tract Infection | 12.6                        | 9.7         | [24]      |
| Nausea                            | 10.0                        | 9.0         | [24]      |



#### Conclusion

The development of **Cladribine** is a testament to the power of rational drug design and the potential for a single molecule to have a profound impact on diverse diseases. From its origins in the study of purine metabolism to its current dual role in oncology and neurology, **Cladribine**'s journey highlights the importance of understanding fundamental biological pathways. For researchers and clinicians, it serves as a powerful tool and a compelling example of a targeted therapy that has significantly improved the lives of patients with Hairy Cell Leukemia and Multiple Sclerosis. The ongoing research into its long-term effects and potential in other conditions will undoubtedly continue to shape its legacy in the years to come.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ashpublications.org [ashpublications.org]
- 2. m.youtube.com [m.youtube.com]
- 3. DNA Laddering Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. 20-Year Data on 'Young' Patients With Hairy Cell Leukemia [medscape.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Early MRI outcomes in participants with a first clinical demyelinating event at risk of multiple sclerosis in the ORACLE-MS study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Susceptibility of T and B Cells to Cladribine Depends On Their Levels of Deoxycytidine Kinase Activity Linked to Activation Status PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cladribine Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The intrinsic or the extrinsic pathways of apoptosis in the epidermis after cladribine application? [scirp.org]
- 11. 2-Chlorodeoxyadenosine (cladribine) induces apoptosis in human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 12. openaccesspub.org [openaccesspub.org]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 15. scribd.com [scribd.com]
- 16. The Scripps Clinic experience with 2-chlorodeoxyadenosine in the treatment of hairy cell leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Very long-term eradication of minimal residual disease in patients with hairy cell leukemia after a single course of cladribine PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MAVENCLAD® (cladribine) Tablets for RMS & SPMS | Safety Info [mavenclad.com]
- 19. newswire.ca [newswire.ca]
- 20. Effect of oral cladribine on time to conversion to clinically definite multiple sclerosis in patients with a first demyelinating event (ORACLE MS): a phase 3 randomised trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cladribine tablets added to IFN-β in active relapsing MS: The ONWARD study PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. neurology.org [neurology.org]
- 23. cladribinetabletsinfo.global [cladribinetabletsinfo.global]
- 24. Expert Narrative Review of the Safety of Cladribine Tablets for the Management of Relapsing Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 25. Safety & Tolerability [mavenclad.com]
- 26. EMD Serono Medical [medical.emdserono.com]
- To cite this document: BenchChem. [The Journey of Cladribine: From Discovery to a Dual-Indication Therapeutic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669150#cladribine-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com